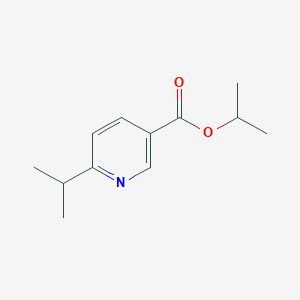

Isopropyl 6-isopropylnicotinate

Description

Structure

3D Structure

Properties

CAS No. |

95204-05-0 |

|---|---|

Molecular Formula |

C12H17NO2 |

Molecular Weight |

207.27 g/mol |

IUPAC Name |

propan-2-yl 6-propan-2-ylpyridine-3-carboxylate |

InChI |

InChI=1S/C12H17NO2/c1-8(2)11-6-5-10(7-13-11)12(14)15-9(3)4/h5-9H,1-4H3 |

InChI Key |

FCTAZANVFQPCAD-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1=NC=C(C=C1)C(=O)OC(C)C |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Isopropyl 6-isopropylnicotinate

For Researchers, Scientists, and Drug Development Professionals

This technical guide outlines a viable synthetic pathway for isopropyl 6-isopropylnicotinate, a substituted pyridine derivative of interest in pharmaceutical and chemical research. The synthesis is presented as a two-step process, commencing with the introduction of an isopropyl group onto the pyridine ring of nicotinic acid, followed by the esterification of the resulting carboxylic acid with isopropanol. This document provides a comprehensive overview of the chemical reactions, detailed experimental protocols, and relevant quantitative data to facilitate the successful synthesis of the target compound.

Synthetic Pathway Overview

The synthesis of this compound is proposed to proceed via the following two key transformations:

-

Minisci Reaction: The synthesis initiates with the direct C-H functionalization of nicotinic acid to introduce an isopropyl group at the 6-position of the pyridine ring. The Minisci reaction, a radical substitution on an electron-deficient aromatic ring, is a suitable method for this transformation.[1] This approach offers a direct route to 6-isopropylnicotinic acid, a key intermediate. A patent discloses a method for the synthesis of 6-isopropyl nicotinic acid from nicotinic acid via a one-step Minisci reaction, highlighting its potential for large-scale production due to mild conditions and high yield.[2]

-

Fischer Esterification: The second step involves the esterification of the synthesized 6-isopropylnicotinic acid with isopropanol. The Fischer esterification is a classic and widely used method for converting carboxylic acids to esters in the presence of an acid catalyst.[3] This reaction is an equilibrium process, and strategies such as using an excess of the alcohol or removing water as it forms can be employed to drive the reaction towards the product.[3]

Quantitative Data

The following table summarizes the reported yield for a closely related esterification reaction, providing an expected benchmark for the synthesis of this compound.

| Reaction Step | Starting Material | Product | Reagents & Conditions | Yield | Reference |

| Esterification of 6-methylnicotinic acid | 6-methylnicotinic acid | Isopropyl 6-methylnicotinate | Isopropanol, acid catalyst, heat | 56.1% | EP0128279B1[4] |

Detailed Experimental Protocols

The following protocols are based on established methodologies for Minisci reactions and Fischer esterifications and should be adapted and optimized for the specific synthesis of this compound.

Step 1: Synthesis of 6-Isopropylnicotinic Acid via Minisci Reaction

This protocol is adapted from the general principles of Minisci reactions on N-heterocycles.[1][5]

Materials:

-

Nicotinic acid

-

A source of isopropyl radicals (e.g., isobutyric acid or another suitable precursor)

-

Silver nitrate (AgNO₃)

-

Ammonium persulfate ((NH₄)₂S₂O₈)

-

Sulfuric acid (H₂SO₄)

-

Water

-

Dichloromethane (or other suitable organic solvent)

-

Sodium bicarbonate (NaHCO₃) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask, dissolve nicotinic acid in a mixture of water and sulfuric acid. The solution should be acidic to ensure the protonation of the pyridine nitrogen.

-

Add the isopropyl radical precursor and a catalytic amount of silver nitrate to the solution.

-

Slowly add a solution of ammonium persulfate in water to the reaction mixture with stirring. The reaction is typically exothermic and should be cooled in an ice bath to maintain a controlled temperature.

-

After the addition is complete, allow the reaction to stir at room temperature for several hours, or until TLC or LC-MS analysis indicates the consumption of the starting material.

-

Quench the reaction by carefully adding a saturated solution of sodium bicarbonate until the pH is neutral or slightly basic.

-

Extract the aqueous layer with an organic solvent such as dichloromethane.

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 6-isopropylnicotinic acid.

-

Purify the crude product by recrystallization or column chromatography.

Step 2: Synthesis of this compound via Fischer Esterification

This protocol is based on general procedures for Fischer esterification.[2][6]

Materials:

-

6-Isopropylnicotinic acid

-

Isopropanol (in excess, to act as both reactant and solvent)

-

Concentrated sulfuric acid (H₂SO₄) or another suitable acid catalyst (e.g., p-toluenesulfonic acid)

-

Ethyl acetate (or other suitable organic solvent)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve 6-isopropylnicotinic acid in an excess of isopropanol.

-

Carefully add a catalytic amount of concentrated sulfuric acid to the solution.

-

Heat the reaction mixture to reflux and maintain this temperature for several hours. The progress of the reaction can be monitored by TLC or LC-MS.

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess isopropanol under reduced pressure.

-

Dissolve the residue in an organic solvent such as ethyl acetate.

-

Wash the organic layer with a saturated solution of sodium bicarbonate to neutralize the acid catalyst, followed by a wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

-

Purify the crude product by vacuum distillation or column chromatography.

Visualization of the Synthesis Pathway

The following diagrams illustrate the logical flow of the synthesis process.

Caption: Overall synthesis pathway for this compound.

Caption: Detailed experimental workflow for the two-step synthesis.

References

- 1. Minisci reaction - Wikipedia [en.wikipedia.org]

- 2. Fischer Esterification – Intermediate Organic Chemistry Lab Manual [odp.library.tamu.edu]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. EP0128279B1 - Process for the preparation of 6-methyl-nicotinic-acid esters - Google Patents [patents.google.com]

- 5. CN104119269A - Synthetic method of 6-isopropyl nicotinic acid - Google Patents [patents.google.com]

- 6. Fischer Esterification-Typical Procedures - operachem [operachem.com]

Physicochemical properties of Isopropyl 6-isopropylnicotinate

An In-depth Technical Guide on the Physicochemical Properties of Isopropyl Nicotinate

Disclaimer: This guide provides information on Isopropyl Nicotinate (CAS 553-60-6). The requested compound, "Isopropyl 6-isopropylnicotinate," could not be found in the referenced chemical literature and is presumed to be a misnomer. Isopropyl nicotinate is the isopropyl ester of nicotinic acid (pyridine-3-carboxylic acid).

This technical guide offers a comprehensive overview of the physicochemical properties of Isopropyl Nicotinate, tailored for researchers, scientists, and professionals in drug development. The document details quantitative data, experimental methodologies, and relevant biological pathways.

Physicochemical Data Summary

The following table summarizes the key physicochemical properties of Isopropyl Nicotinate. This data is essential for understanding its behavior in various experimental and formulation settings.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₁₁NO₂ | [1][2][3][4][5][6][7] |

| Molecular Weight | 165.19 g/mol | [1][2][3][4][6][8] |

| CAS Registry Number | 553-60-6 | [1][2][4][6][7] |

| Appearance | Colorless clear liquid (estimated) | [5] |

| Boiling Point | 224.00 to 226.00 °C @ 760.00 mm Hg 131°C @ 27 Torr 227.1ºC @ 760mmHg 293.03°C (rough estimate) | [1][5][8][9] |

| Density | 1.066 g/mL at 25 °C 1.073 g/cm³ | [3][8] |

| Refractive Index | 1.49800 to 1.50400 @ 20.00 °C 1.4926 (estimate) | [3][5] |

| pKa | 3.38 ± 0.10 (Predicted) | [3][9] |

| LogP (Octanol/Water Partition Coefficient) | 1.6 1.647 (Calculated) 1.653 (Estimated) | [2][4][5][9] |

| Water Solubility | Slightly soluble 3084 mg/L @ 25 °C (estimated) | [5] |

| Flash Point | 214.00 °F TCC (101.11 °C) 91.1 °C | [5][8] |

| Vapor Pressure | 0.079000 mmHg @ 25.00 °C (estimated) | [5] |

Experimental Protocols

Synthesis: Fischer Esterification of Nicotinic Acid

Isopropyl nicotinate is typically synthesized via the Fischer esterification of nicotinic acid with isopropanol, using a strong acid catalyst.[1]

Materials:

-

Nicotinic acid

-

Isopropanol (in excess)

-

Concentrated sulfuric acid (H₂SO₄) or hydrochloric acid (HCl)

-

Toluene (or another suitable solvent for azeotropic removal of water)

-

Sodium bicarbonate (NaHCO₃) solution (saturated)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

A mixture of nicotinic acid, excess isopropanol, and a catalytic amount of concentrated sulfuric acid is prepared in a round-bottom flask.

-

The reaction mixture is heated to reflux.[1] The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[10]

-

Upon completion, the mixture is cooled to room temperature.

-

The excess isopropanol is removed under reduced pressure using a rotary evaporator.

-

The residue is dissolved in a suitable organic solvent (e.g., ethyl acetate) and washed sequentially with saturated sodium bicarbonate solution (to neutralize the acid catalyst), water, and brine.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated to yield the crude Isopropyl Nicotinate.

-

Purification of the final product is typically achieved by distillation under reduced pressure or crystallization to obtain high purity.[1]

Characterization: The structure and purity of the synthesized Isopropyl Nicotinate are confirmed using spectroscopic methods:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure.[10]

-

Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern of the compound.[10]

-

Infrared (IR) Spectroscopy: Used to identify the characteristic functional groups, particularly the ester carbonyl (C=O) stretch.

Mandatory Visualizations

Experimental Workflow: Synthesis and Purification

The following diagram illustrates the general workflow for the synthesis and purification of Isopropyl Nicotinate.

Caption: Workflow for the synthesis and purification of Isopropyl Nicotinate.

Biological Activity: Proposed Vasodilatory Signaling Pathway

Isopropyl Nicotinate is known for its vasodilatory effects, which are thought to be mediated by the release of prostaglandins.[1] This leads to the relaxation of vascular smooth muscle and increased blood flow.

Caption: Proposed mechanism for Isopropyl Nicotinate-induced vasodilation.

References

- 1. Isopropyl nicotinate | 553-60-6 | Benchchem [benchchem.com]

- 2. Isopropyl nicotinate | C9H11NO2 | CID 68379 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chembk.com [chembk.com]

- 4. Isopropyl nicotinate (CAS 553-60-6) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 5. isopropyl nicotinate [flavscents.com]

- 6. CAS Common Chemistry [commonchemistry.cas.org]

- 7. Isopropyl nicotinate [webbook.nist.gov]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. 553-60-6 CAS MSDS (ISOPROPYL NICOTINATE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 10. US20160326134A1 - Synthesis and resolution of nicotine - Google Patents [patents.google.com]

Isopropyl 6-isopropylnicotinate CAS number and IUPAC name

An In-depth Technical Guide to Isopropyl Nicotinate

Abstract

This technical guide provides a comprehensive overview of Isopropyl nicotinate, a significant nicotinic acid ester. The document details its chemical identity, physicochemical properties, and spectral data. It includes a detailed experimental protocol for its synthesis and purification. Furthermore, this guide elucidates the primary signaling pathway associated with its vasodilatory effects, visualized through a detailed diagram. This whitepaper is intended for researchers, scientists, and professionals in drug development, offering a thorough resource for understanding and utilizing Isopropyl nicotinate in a research and development context.

Introduction

Isopropyl nicotinate, an ester of nicotinic acid (Vitamin B3), is a compound of interest in various fields, including pharmaceuticals and cosmetics, primarily for its vasodilatory properties. It functions as a prodrug, readily hydrolyzed to nicotinic acid, which then exerts its biological effects.

It is important to clarify a potential point of confusion in nomenclature. The user's query referenced "Isopropyl 6-isopropylnicotinate." Based on extensive database searches, this appears to be a misnomer. The correct and commonly recognized compound is Isopropyl nicotinate, which is the isopropyl ester of pyridine-3-carboxylic acid. This guide will focus on the correctly identified compound, Isopropyl nicotinate.

Chemical Identification

A clear identification of Isopropyl nicotinate is crucial for any scientific endeavor. The following table summarizes its key identifiers.

| Identifier | Value |

| CAS Number | 553-60-6[1] |

| IUPAC Name | propan-2-yl pyridine-3-carboxylate[1] |

| Synonyms | Nicotinic acid, isopropyl ester; 3-Pyridinecarboxylic acid, 1-methylethyl ester; Isopropyl 3-pyridylcarboxylate |

| Molecular Formula | C₉H₁₁NO₂[1] |

| Molecular Weight | 165.19 g/mol [1] |

Physicochemical and Spectral Data

The physicochemical and spectral properties of Isopropyl nicotinate are summarized below, providing essential data for its handling, characterization, and application.

Physicochemical Properties

| Property | Value | Source |

| Appearance | Liquid | - |

| Boiling Point | 227.1 °C at 760 mmHg | Alfa Chemistry |

| Density | 1.073 g/cm³ | Alfa Chemistry |

| logP (Octanol-Water Partition Coefficient) | 1.6 | PubChem |

| Water Solubility | log10WS: -2.43 mol/L | Cheméo |

Spectral Data

| Spectrum Type | Key Data | Source |

| ¹H NMR | Data available | PubChem[1] |

| ¹³C NMR | Data available | PubChem[1] |

| Infrared (IR) | Data available | NIST WebBook |

| Mass Spectrometry (MS) | Data available | NIST WebBook |

Experimental Protocols

Synthesis of Isopropyl Nicotinate via Fischer Esterification

This protocol describes a standard laboratory procedure for the synthesis of Isopropyl nicotinate from nicotinic acid and isopropanol.

Materials:

-

Nicotinic acid

-

Isopropanol (anhydrous)

-

Sulfuric acid (concentrated)

-

Sodium bicarbonate (saturated aqueous solution)

-

Anhydrous sodium sulfate

-

Diethyl ether

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask, combine nicotinic acid (1 equivalent) and an excess of anhydrous isopropanol (5-10 equivalents).

-

Catalyst Addition: While stirring, slowly add a catalytic amount of concentrated sulfuric acid (approximately 5% of the moles of nicotinic acid).

-

Reflux: Attach a reflux condenser and heat the mixture to reflux using a heating mantle. Maintain the reflux for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up:

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Transfer the reaction mixture to a separatory funnel.

-

Add diethyl ether to dilute the mixture.

-

Carefully neutralize the excess acid by washing with a saturated aqueous solution of sodium bicarbonate until effervescence ceases.

-

Wash the organic layer with brine (saturated NaCl solution).

-

-

Drying and Concentration:

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter to remove the drying agent.

-

Remove the solvent under reduced pressure using a rotary evaporator to yield the crude Isopropyl nicotinate.

-

-

Purification: The crude product can be purified by vacuum distillation to obtain pure Isopropyl nicotinate.

Signaling Pathway

Isopropyl nicotinate primarily acts as a prodrug that is hydrolyzed in the body to nicotinic acid. Nicotinic acid's main vasodilatory effect, which causes the characteristic "niacin flush," is mediated through the G protein-coupled receptor 109A (GPR109A).[2][3] This receptor is predominantly expressed on Langerhans cells in the epidermis and on macrophages.[4]

The activation of GPR109A by nicotinic acid initiates a signaling cascade that leads to the production of prostaglandins, primarily prostaglandin D2 (PGD2) and prostaglandin E2 (PGE2).[2][5] These prostaglandins are then released and act on their respective receptors on the surrounding vascular smooth muscle cells, causing vasodilation and an increase in blood flow.[2]

Below is a Graphviz diagram illustrating this signaling pathway.

Caption: Signaling pathway of Isopropyl Nicotinate-induced vasodilation.

Experimental Workflow Diagram

The following diagram outlines the general workflow for the synthesis and purification of Isopropyl nicotinate.

Caption: General workflow for the synthesis and purification of Isopropyl Nicotinate.

Conclusion

Isopropyl nicotinate is a well-characterized compound with the CAS number 553-60-6 and the IUPAC name propan-2-yl pyridine-3-carboxylate. It serves as a valuable prodrug for nicotinic acid, with its primary biological effect of vasodilation being mediated through the GPR109A receptor and the subsequent production of prostaglandins. This technical guide provides essential data and protocols to support further research and development involving this compound. The provided information on its synthesis, properties, and mechanism of action is intended to be a valuable resource for the scientific community.

References

- 1. Isopropyl nicotinate | C9H11NO2 | CID 68379 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. High dietary niacin may increase prostaglandin formation but does not increase tumor formation in ApcMin/+ mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. GPR109A and Vascular Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Nicotinic acid induces secretion of prostaglandin D2 in human macrophages: an in vitro model of the niacin flush - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

Predicted Spectroscopic Data of Isopropyl 6-isopropylnicotinate: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the predicted Nuclear Magnetic Resonance (NMR) and mass spectrometry data for Isopropyl 6-isopropylnicotinate. The information presented herein is intended to support research and development activities by offering a foundational spectroscopic profile of this molecule.

Chemical Structure

This compound is a derivative of nicotinic acid, featuring an isopropyl ester at the 3-position and an isopropyl substituent at the 6-position of the pyridine ring. While the synthesis of 6-isopropyl nicotinic acid has been described, the title compound is not widely reported in the literature, necessitating a predictive approach to its spectroscopic characterization.[1]

Molecular Formula: C₁₃H₁₉NO₂ Molecular Weight: 221.30 g/mol

Predicted NMR Spectroscopic Data

The following tables summarize the predicted ¹H and ¹³C NMR data for this compound. These predictions are based on established principles of NMR spectroscopy and analysis of similar chemical structures.

Table 1: Predicted ¹H NMR Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.90 | d | 1H | H-2 |

| ~8.05 | dd | 1H | H-4 |

| ~7.30 | d | 1H | H-5 |

| ~5.20 | sept | 1H | Ester CH |

| ~3.15 | sept | 1H | Ring CH |

| ~1.40 | d | 6H | Ester CH₃ |

| ~1.30 | d | 6H | Ring CH₃ |

Table 2: Predicted ¹³C NMR Data

| Chemical Shift (δ, ppm) | Assignment |

| ~165.0 | C=O (Ester) |

| ~162.0 | C-6 |

| ~150.0 | C-2 |

| ~136.5 | C-4 |

| ~125.0 | C-3 |

| ~119.0 | C-5 |

| ~69.0 | Ester CH |

| ~34.0 | Ring CH |

| ~22.0 | Ester CH₃ |

| ~21.5 | Ring CH₃ |

Predicted Mass Spectrometry Data

The predicted mass spectrum of this compound is expected to show a molecular ion peak and several characteristic fragment ions.

Table 3: Predicted Mass Spectrometry Fragmentation

| m/z | Ion |

| 221 | [M]⁺ (Molecular Ion) |

| 206 | [M - CH₃]⁺ |

| 178 | [M - C₃H₇]⁺ |

| 122 | [M - C₃H₇ - C₃H₆]⁺ |

Experimental Protocols

The following are generalized experimental protocols for the acquisition of NMR and mass spectrometry data.

NMR Spectroscopy:

A sample of this compound would be dissolved in a suitable deuterated solvent, such as chloroform-d (CDCl₃), containing a small amount of tetramethylsilane (TMS) as an internal standard. ¹H and ¹³C NMR spectra would be acquired on a 400 MHz or higher field NMR spectrometer. Standard pulse sequences would be utilized for data acquisition.

Mass Spectrometry:

Mass spectral data would be obtained using an electron ionization (EI) mass spectrometer. The sample would be introduced via a direct insertion probe or gas chromatography inlet. The electron energy would typically be set to 70 eV.

Logical Relationships in Spectral Data

The following diagram illustrates the logical connections between the chemical structure of this compound and its predicted spectroscopic data.

References

Isopropyl 6-isopropylnicotinate: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available solubility and stability data for Isopropyl 6-isopropylnicotinate. Due to the limited availability of specific experimental data for this compound, this guide also includes detailed experimental protocols for determining these key physicochemical properties, based on established methodologies for similar nicotinic acid esters.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented below.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₃NO₂ | - |

| Molecular Weight | 179.22 g/mol | - |

| CAS Number | 553-60-6 | [1] |

| Appearance | Colorless liquid (presumed) | - |

| Density | 1.066 g/mL at 25 °C | [2] |

| Water Solubility (Calculated) | Log10WS = -2.43 (approx. 0.61 g/L) | [3] |

| LogP (Calculated) | 1.6 | [1] |

Solubility Profile

Aqueous Solubility

The aqueous solubility of this compound is predicted to be low. A calculated Log10 of water solubility (Log10WS) is -2.43, which corresponds to an approximate solubility of 0.61 grams per liter.

Organic Solvent Solubility

Table of Expected Qualitative Solubility:

| Solvent | Expected Solubility |

| Ethanol | Soluble |

| Methanol | Soluble |

| Dimethyl Sulfoxide (DMSO) | Soluble |

| Acetone | Soluble |

| Acetonitrile | Likely Soluble |

| Dichloromethane | Likely Soluble |

Experimental Protocol for Solubility Determination (Shake-Flask Method)

This protocol outlines the widely accepted shake-flask method for determining the thermodynamic solubility of a compound in various solvents.[4][5][6][7][8]

Objective: To determine the equilibrium solubility of this compound in selected aqueous and organic solvents at a controlled temperature.

Materials:

-

This compound

-

Selected solvents (e.g., Water, Ethanol, Methanol, DMSO, Acetone)

-

Volumetric flasks

-

Analytical balance

-

Shaking incubator or orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a specific solvent.

-

Seal the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a shaking incubator set to a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached. The presence of undissolved solid should be visible.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed to let the excess solid settle.

-

Carefully withdraw a clear aliquot of the supernatant using a syringe.

-

Filter the aliquot through a 0.22 µm syringe filter to remove any undissolved particles.

-

-

Quantification:

-

Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.

-

Analyze the concentration of this compound in the diluted samples using a validated HPLC method.

-

-

Calculation:

-

Calculate the solubility of this compound in each solvent based on the measured concentration and the dilution factor.

-

Caption: Workflow for Solubility Determination via the Shake-Flask Method.

Stability Profile

The stability of this compound is crucial for its handling, storage, and formulation. The primary degradation pathway for nicotinic acid esters is hydrolysis.

Hydrolytic Stability

Esters of nicotinic acid are known to undergo hydrolysis, which can be catalyzed by both acids and bases.[9] The rate of hydrolysis is expected to be pH-dependent, with increased degradation rates at low and high pH values.

Expected Degradation Pathway:

This compound --(H₂O, H⁺ or OH⁻)--> 6-isopropylnicotinic acid + Isopropanol

Experimental Protocol for Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and to develop stability-indicating analytical methods.[10][11][12]

Objective: To investigate the degradation of this compound under various stress conditions.

Materials:

-

This compound

-

Hydrochloric acid (HCl) solutions (e.g., 0.1 M, 1 M)

-

Sodium hydroxide (NaOH) solutions (e.g., 0.1 M, 1 M)

-

Hydrogen peroxide (H₂O₂) solution (e.g., 3%)

-

Temperature-controlled oven

-

Photostability chamber

-

Validated stability-indicating HPLC method

Procedure:

-

Acid Hydrolysis:

-

Dissolve this compound in a solution of HCl.

-

Incubate at an elevated temperature (e.g., 60 °C) for a defined period.

-

Withdraw samples at various time points, neutralize, and analyze by HPLC.

-

-

Base Hydrolysis:

-

Dissolve this compound in a solution of NaOH.

-

Incubate at room temperature or a slightly elevated temperature for a defined period.

-

Withdraw samples at various time points, neutralize, and analyze by HPLC.

-

-

Oxidative Degradation:

-

Dissolve this compound in a solution of H₂O₂.

-

Keep at room temperature for a defined period.

-

Analyze samples by HPLC.

-

-

Thermal Degradation:

-

Expose solid this compound to dry heat in an oven (e.g., 80 °C) for a defined period.

-

Dissolve samples at various time points and analyze by HPLC.

-

-

Photolytic Degradation:

-

Expose a solution of this compound to light in a photostability chamber according to ICH Q1B guidelines.

-

Analyze samples at various time points by HPLC. A dark control should be run in parallel.

-

Caption: Experimental Workflow for Forced Degradation Studies.

Development of a Stability-Indicating HPLC Method

A crucial aspect of stability testing is the use of a validated analytical method that can separate the parent compound from its degradation products.[10][11][12][13]

Objective: To develop an HPLC method capable of resolving this compound from all potential process-related impurities and degradation products.

Typical HPLC Parameters:

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)

-

Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate buffer, pH adjusted) and an organic solvent (e.g., acetonitrile or methanol).

-

Flow Rate: 1.0 mL/min

-

Detection: UV at a suitable wavelength (determined by UV scan of the compound).

-

Column Temperature: Controlled, e.g., 30 °C.

Method Development and Validation:

-

Method Development:

-

Analyze stressed samples from the forced degradation studies.

-

Optimize the mobile phase composition, gradient, and other chromatographic parameters to achieve adequate separation of all peaks.

-

-

Method Validation (according to ICH Q2(R1) guidelines):

-

Specificity: Demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components.

-

Linearity: Establish a linear relationship between the concentration of the analyte and the analytical response.

-

Accuracy: Determine the closeness of the test results obtained by the method to the true value.

-

Precision: Assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions (repeatability, intermediate precision).

-

Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest amount of analyte in a sample that can be detected and quantified with suitable precision and accuracy.

-

Robustness: Evaluate the capacity of the method to remain unaffected by small, but deliberate variations in method parameters.

-

Caption: Logical Flow for Stability-Indicating HPLC Method Development.

Summary and Recommendations

The available data on this compound is limited, necessitating experimental determination of its solubility and stability profiles for any drug development program. The provided protocols offer a starting point for these investigations. It is anticipated that the compound will exhibit low aqueous solubility and will be susceptible to hydrolysis, particularly at non-neutral pH. A validated stability-indicating HPLC method is paramount for accurate assessment of its stability. Further studies on solid-state stability and compatibility with excipients would be necessary for formulation development.

References

- 1. Isopropyl nicotinate | C9H11NO2 | CID 68379 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 553-60-6 CAS MSDS (ISOPROPYL NICOTINATE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. dissolutiontech.com [dissolutiontech.com]

- 5. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 6. ingentaconnect.com [ingentaconnect.com]

- 7. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 8. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 9. Degradation kinetics of benzyl nicotinate in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. ajrconline.org [ajrconline.org]

- 11. A Stability Indicating HPLC Method to Determine Actual Content and Stability of Nicotine within Electronic Cigarette Liquids - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Analysis and stability study of myristyl nicotinate in dermatological preparations by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. master-analyse-controle-inscription.univ-lyon1.fr [master-analyse-controle-inscription.univ-lyon1.fr]

Potential biological activities of substituted nicotinic acid esters

An In-depth Technical Guide to the Potential Biological Activities of Substituted Nicotinic Acid Esters

For: Researchers, Scientists, and Drug Development Professionals

Introduction

Nicotinic acid, also known as niacin or vitamin B3, is a well-established therapeutic agent, historically used for its potent lipid-modifying properties, particularly its ability to raise high-density lipoprotein (HDL) cholesterol. The core structure of nicotinic acid, a pyridine ring with a carboxylic acid group at the 3-position, has served as a versatile scaffold for the development of novel therapeutic agents.[1][2][3] By substituting the carboxylic acid with various ester functionalities and modifying the pyridine ring, medicinal chemists have synthesized a vast library of derivatives. These substituted nicotinic acid esters and related derivatives exhibit a wide spectrum of biological activities, extending far beyond lipid metabolism to include anti-inflammatory, antimicrobial, anticancer, and antioxidant effects.[1][2] This technical guide provides a comprehensive overview of these potential biological activities, summarizing key quantitative data, detailing experimental protocols, and illustrating the underlying mechanisms and workflows.

Anti-inflammatory Activity

Nicotinic acid and its derivatives have demonstrated significant anti-inflammatory properties.[4][5][6] These effects are primarily mediated through the activation of the G protein-coupled receptor 109A (GPR109A), which is expressed in immune cells like monocytes and macrophages.[7] Activation of this receptor leads to a reduction in the production of pro-inflammatory cytokines.[6][7]

Quantitative Data: Anti-inflammatory Activity

| Compound/Derivative | Assay | Target/Cell Line | Result | Reference |

| Nicotinic Acid | Carrageenan-induced paw edema | Mice & Rats | Inhibition of edema at 250 & 500 mg/kg | [5] |

| Picolinic Acid | Carrageenan-induced paw edema | Mice | No inhibition of edema | [5][8] |

| Compound 4h (a novel derivative) | In vivo anti-inflammatory | Carrageenan-induced arthritis in rats | Potent activity with mild gastric infiltration | [4] |

| Compounds 4d, 4f, 4g, 4h, 5b | Nitrite inhibition assay | RAW 264.7 macrophage cells | Potent inhibition (MTT results: 86.1 to 119.1) | [4] |

| Nicotinic Acid | Cytokine Release | Human Monocytes | Suppression of TNF-α release in response to TLR2 and TLR4 stimulation | [7] |

Signaling Pathway: GPR109A-Mediated Anti-inflammatory Action

The diagram below illustrates the proposed mechanism for the anti-inflammatory effects of nicotinic acid mediated by the GPR109A receptor.

Caption: GPR109A signaling pathway initiated by nicotinic acid esters.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This in vivo assay is a standard model for evaluating the anti-inflammatory activity of novel compounds.[4][5]

-

Animals : Male Wistar rats (150-200g) are used. Animals are fasted overnight before the experiment with free access to water.

-

Grouping : Animals are divided into groups: a control group (vehicle), a standard drug group (e.g., Indomethacin, 10 mg/kg), and test groups receiving different doses of the substituted nicotinic acid esters.

-

Compound Administration : The test compounds and standard drug are administered orally (p.o.) or intraperitoneally (i.p.) 1 hour before carrageenan injection.

-

Induction of Inflammation : 0.1 mL of a 1% w/v solution of carrageenan in sterile saline is injected into the sub-plantar region of the right hind paw of each rat.

-

Measurement : The paw volume is measured immediately after injection and at regular intervals (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.

-

Analysis : The percentage inhibition of edema is calculated for each group relative to the control group using the formula: % Inhibition = [(Vc - Vt) / Vc] * 100 Where Vc is the average paw volume in the control group and Vt is the average paw volume in the treated group.

Antimicrobial Activity

Derivatives of nicotinic acid, particularly hydrazides and amides, have shown promising activity against a range of pathogenic microbes, including Gram-positive and Gram-negative bacteria, as well as fungi.[1][9][10] The mechanism often involves the disruption of essential cellular processes in the microbes.

Quantitative Data: Antimicrobial Activity

| Compound/Derivative | Target Microorganism | Activity (MIC in µg/mL) | Reference |

| Acylhydrazone 13 (5-nitrofuran substituent) | Staphylococcus epidermidis ATCC 12228 | 1.95 | [11] |

| Acylhydrazone 13 | Staphylococcus aureus ATCC 43300 (MRSA) | 7.81 | [11] |

| Acylhydrazone 5 | Gram-positive bacteria | 7.81 - 15.62 | [11] |

| 1,3,4-oxadiazoline 25 (5-nitrofuran substituent) | Bacillus subtilis ATCC 6633 | 7.81 | [11][12] |

| 1,3,4-oxadiazoline 25 | Staphylococcus aureus ATCC 6538 | 7.81 | [11][12] |

| Nicotinic acid hydrazides NC 3 | Pseudomonas aeruginosa | 0.016 mM (for 50% inhibition) | [9] |

| Nicotinic acid hydrazides NC 7 | P. aeruginosa & S. aureus | 0.008 mM (for 50% inhibition) | [9] |

Experimental Workflow: Antimicrobial Screening

The following diagram outlines a typical workflow for screening newly synthesized nicotinic acid esters for antimicrobial properties.

Caption: General workflow for antimicrobial screening of novel compounds.

Experimental Protocol: Broth Microdilution Method for MIC Determination

This is a standard method used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[9][13]

-

Preparation : A serial two-fold dilution of the test compound is prepared in a liquid growth medium (e.g., Mueller-Hinton Broth for bacteria) in a 96-well microtiter plate.

-

Inoculation : Each well is inoculated with a standardized suspension of the test microorganism (e.g., ~5 x 10^5 CFU/mL).

-

Controls : Positive (microorganism in broth without the compound) and negative (broth only) controls are included on each plate.

-

Incubation : The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

Reading Results : The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. Growth can be assessed visually or by measuring the optical density (OD) with a plate reader.

Anticancer Activity

Certain substituted nicotinic acid derivatives have emerged as promising anticancer agents.[2][3][14] Their mechanisms of action often involve the inhibition of key signaling molecules crucial for cancer cell proliferation, survival, and angiogenesis, such as the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2).[15]

Quantitative Data: Anticancer Activity

| Compound/Derivative | Target/Cell Line | Activity (IC50) | Mechanism | Reference |

| Compound 5c | HCT-15 (Colon Cancer) | Potent cytotoxicity | VEGFR-2 Inhibition, Apoptosis Induction | [15] |

| Compound 5c | PC-3 (Prostate Cancer) | Potent cytotoxicity | VEGFR-2 Inhibition, Apoptosis Induction | [15] |

| Compound 5c | VEGFR-2 Enzyme | 0.068 µM | Selective VEGFR-2 Inhibitor | [15] |

| Compound 5b | HCT-15, PC-3, CF-295 | Active | Cytotoxic | [15] |

Signaling Pathway: VEGFR-2 Inhibition Mechanism

The diagram below shows how a substituted nicotinic acid ester can inhibit the VEGFR-2 signaling pathway, a critical process in tumor angiogenesis.

Caption: Inhibition of VEGFR-2 signaling by a nicotinic acid derivative.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability, proliferation, and cytotoxicity.[4]

-

Cell Seeding : Cancer cells (e.g., HCT-15, PC-3) are seeded into 96-well plates at a specific density (e.g., 5,000 cells/well) and allowed to adhere overnight in a humidified incubator (37°C, 5% CO2).

-

Compound Treatment : The cells are treated with various concentrations of the substituted nicotinic acid esters for a specified period (e.g., 48 or 72 hours). A vehicle control (e.g., DMSO) is also included.

-

MTT Addition : After incubation, the medium is removed, and 100 µL of MTT solution (e.g., 0.5 mg/mL in serum-free medium) is added to each well. The plates are incubated for another 2-4 hours.

-

Formazan Solubilization : The MTT solution is removed, and 100 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) is added to each well to dissolve the purple formazan crystals.

-

Absorbance Measurement : The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis : The percentage of cell viability is calculated relative to the control wells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting a dose-response curve.

Antioxidant Activity

Several studies have highlighted the antioxidant properties of nicotinic acid derivatives.[1][15][16] This activity is crucial as oxidative stress is implicated in numerous pathologies, including inflammation and cancer. The antioxidant effect may be attributed to the ability of these compounds to scavenge free radicals or to enhance the endogenous antioxidant defense systems, such as increasing glutathione (GSH) levels.[16] For instance, compound 5c , which showed potent anticancer activity, also exhibited an SOD (superoxide dismutase) level almost comparable to the standard antioxidant, ascorbic acid.[15]

Experimental Protocol: DPPH Radical Scavenging Assay

This is a common in vitro assay to determine the free radical scavenging ability of a compound.

-

Reagent Preparation : A solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol is prepared.

-

Reaction Mixture : Different concentrations of the test compound are added to the DPPH solution in a 96-well plate or cuvettes. A control containing only methanol and DPPH is also prepared.

-

Incubation : The reaction mixture is incubated in the dark at room temperature for 30 minutes.

-

Measurement : The absorbance of the solution is measured spectrophotometrically (typically around 517 nm). The scavenging of the DPPH radical by the antioxidant compound leads to a decrease in absorbance.

-

Calculation : The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the test sample. The results can be used to determine the EC50 value (the concentration required to scavenge 50% of the DPPH radicals).

Conclusion

Substituted nicotinic acid esters represent a highly promising class of compounds with a diverse range of biological activities. The research highlighted in this guide demonstrates their potential as anti-inflammatory, antimicrobial, and anticancer agents, often with well-defined mechanisms of action. The versatility of the nicotinic acid scaffold allows for extensive chemical modification, enabling the fine-tuning of activity and the development of derivatives with improved potency and selectivity. For drug development professionals, these compounds offer a rich starting point for creating new therapies to address significant unmet medical needs. Future research should continue to explore the structure-activity relationships, optimize pharmacokinetic profiles, and further elucidate the signaling pathways involved to unlock the full therapeutic potential of this remarkable class of molecules.

References

- 1. oaji.net [oaji.net]

- 2. Novel Derivatives of Nicotinic Acid as Promising Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benthamdirect.com [benthamdirect.com]

- 4. Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Nicotinic acid induces antinociceptive and anti-inflammatory effects in different experimental models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Niacin Modulates Pro-inflammatory Cytokine Secretion. A Potential Mechanism Involved in its Anti-atherosclerotic Effect [opencardiovascularmedicinejournal.com]

- 7. Anti-Inflammatory Effects of Nicotinic Acid in Human Monocytes Are Mediated by GPR109A Dependent Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis and Antimicrobial Activity of Newly Synthesized Nicotinamides [mdpi.com]

- 10. scispace.com [scispace.com]

- 11. Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Novel Derivatives of Nicotinic Acid as Promising Anticancer Agent...: Ingenta Connect [ingentaconnect.com]

- 15. Synthesis of novel nicotinic acid derivatives of potential antioxidant and anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Protection of Nicotinic Acid against Oxidative Stress-Induced Cell Death in Hepatocytes Contributes to Its Beneficial Effect on Alcohol-induced Liver Injury in Mice - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Minisci Reaction for the Synthesis of 6-Isopropyl Nicotinic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Minisci reaction is a powerful and versatile method for the direct alkylation of electron-deficient aromatic compounds, particularly nitrogen-containing heterocycles.[1] Developed by Francesco Minisci and his co-workers in the 1970s, this radical substitution reaction offers a distinct advantage over traditional electrophilic aromatic substitution methods like the Friedel-Crafts reaction, which are generally ineffective for electron-poor systems.[1] The Minisci reaction proceeds via a homolytic aromatic substitution mechanism, enabling the introduction of a wide range of alkyl groups onto heteroaromatic cores.[1]

This technical guide focuses on the application of the Minisci reaction for the synthesis of 6-isopropyl nicotinic acid, a valuable building block in medicinal chemistry and drug development. The direct C-H functionalization of the pyridine ring of nicotinic acid (3-pyridinecarboxylic acid) presents a more atom-economical and efficient synthetic route compared to multi-step classical approaches. This document will provide a comprehensive overview of the reaction mechanism, a discussion on regioselectivity, detailed experimental protocols, and a summary of relevant quantitative data.

Reaction Mechanism and Regioselectivity

The Minisci reaction typically involves the generation of an alkyl radical from a suitable precursor, which then attacks the protonated heteroaromatic ring. The resulting radical cation intermediate is subsequently oxidized to restore aromaticity, yielding the alkylated product.[1]

Generation of the Isopropyl Radical

A common and convenient method for generating alkyl radicals in the Minisci reaction is the silver-catalyzed oxidative decarboxylation of a carboxylic acid using a persulfate salt, such as ammonium persulfate.[1] In the case of synthesizing 6-isopropyl nicotinic acid, isobutyric acid serves as the precursor for the isopropyl radical.

The process is initiated by the oxidation of Ag(I) to Ag(II) by the persulfate. The highly reactive Ag(II) then abstracts a hydrogen atom from the carboxylic acid, leading to the formation of a carboxyl radical. This carboxyl radical rapidly undergoes decarboxylation to generate the desired alkyl radical.

Radical Attack and Rearomatization

Under the acidic reaction conditions required for the Minisci reaction, the nitrogen atom of the nicotinic acid is protonated. This protonation enhances the electrophilicity of the pyridine ring, making it more susceptible to attack by the nucleophilic isopropyl radical. The radical attack can, in principle, occur at the C2, C4, or C6 positions of the pyridine ring. The subsequent radical cation intermediate is then oxidized, typically by the persulfate, to expel a proton and restore the aromatic system.

Regioselectivity on Nicotinic Acid

The regioselectivity of the Minisci reaction on substituted pyridines is a critical consideration. For 3-substituted pyridines like nicotinic acid, the position of alkylation is influenced by both electronic and steric factors. The electron-withdrawing carboxylic acid group at the 3-position deactivates the ring towards radical attack. However, under acidic conditions, the protonated nitrogen atom strongly activates the C2 and C6 positions (ortho) and the C4 position (para) to nucleophilic attack.

Studies by Minisci and others have shown that for 3-cyanopyridine, a close electronic analogue of nicotinic acid, radical alkylation with nucleophilic radicals such as isopropyl predominantly occurs at the C6 and C4 positions. The ratio of these isomers is influenced by the reaction conditions. The C2 position is sterically hindered by the adjacent substituent, making it less accessible.

Experimental Protocols

While a specific protocol for the synthesis of 6-isopropyl nicotinic acid via the Minisci reaction is not extensively detailed in the literature, a general procedure can be adapted from similar reactions reported for pyridine derivatives. The following is a representative protocol based on established Minisci conditions.

Materials and Reagents

-

Nicotinic acid

-

Isobutyric acid

-

Silver nitrate (AgNO₃)

-

Ammonium persulfate ((NH₄)₂S₂O₈)

-

Sulfuric acid (H₂SO₄)

-

Deionized water

-

Dichloromethane (CH₂Cl₂)

-

Sodium bicarbonate (NaHCO₃)

-

Anhydrous magnesium sulfate (MgSO₄)

Reaction Setup and Procedure

-

Reaction Mixture Preparation: In a round-bottom flask equipped with a magnetic stirrer and a condenser, dissolve nicotinic acid (1.0 eq) and a catalytic amount of silver nitrate (e.g., 10 mol%) in a mixture of deionized water and concentrated sulfuric acid.

-

Addition of Radical Precursor: To the stirred solution, add isobutyric acid (3.0-5.0 eq).

-

Initiation of the Reaction: Heat the mixture to a specified temperature (typically between 60-90 °C). Prepare a solution of ammonium persulfate (2.0-3.0 eq) in deionized water and add it dropwise to the reaction mixture over a period of time.

-

Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and carefully neutralize it with a saturated solution of sodium bicarbonate.

-

Extraction: Extract the aqueous layer with a suitable organic solvent, such as dichloromethane or ethyl acetate.

-

Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to isolate the 6-isopropyl nicotinic acid and any other regioisomers.

Quantitative Data

| Alkyl Radical Precursor | Alkyl Radical | Major Regioisomers | Total Yield (%) | Isomer Ratio (C6:C4) |

| Pivalic Acid | tert-Butyl | 6- and 4-tert-butyl-3-cyanopyridine | 85 | 2.5 : 1 |

| Cyclohexanecarboxylic Acid | Cyclohexyl | 6- and 4-cyclohexyl-3-cyanopyridine | 90 | 1.8 : 1 |

Note: This data is based on the reaction with 3-cyanopyridine and is intended to be illustrative. Actual results with nicotinic acid may vary.

Conclusion

The Minisci reaction offers a direct and efficient pathway for the synthesis of 6-isopropyl nicotinic acid from readily available starting materials. The key to a successful synthesis lies in the careful control of reaction conditions to optimize the yield and regioselectivity. While the formation of regioisomers is a possibility, the electronic and steric properties of the protonated nicotinic acid are expected to favor the formation of the 6-substituted product. Further optimization of the reaction conditions, including temperature, stoichiometry of reagents, and reaction time, would be necessary to maximize the yield of the desired 6-isopropyl nicotinic acid. This in-depth guide provides a solid foundation for researchers and drug development professionals to explore and apply the Minisci reaction for the synthesis of this and other valuable substituted pyridines.

References

In Silico Prediction of Isopropyl 6-isopropylnicotinate Bioactivity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the in silico methodologies for predicting the bioactivity of Isopropyl 6-isopropylnicotinate, a novel nicotinic acid derivative. In the absence of extensive experimental data for this specific compound, this document outlines a predictive framework based on established computational techniques and data from structurally similar nicotinic acid analogs. This guide details the theoretical basis, experimental protocols for computational analysis, and potential signaling pathways, offering a foundational resource for researchers and professionals in drug discovery and development. We present predicted physicochemical properties, bioactivity scores, and potential metabolic pathways, all supported by detailed computational workflows and pathway diagrams.

Introduction

Nicotinic acid (niacin) and its derivatives are essential molecules in various physiological processes, primarily as precursors to the coenzymes nicotinamide adenine dinucleotide (NAD) and nicotinamide adenine dinucleotide phosphate (NADP).[1] These coenzymes are crucial for numerous metabolic redox reactions and are involved in cell signaling and DNA repair.[1] The therapeutic potential of nicotinic acid derivatives extends to treating dyslipidemia and other metabolic disorders. This compound is a novel ester of nicotinic acid, and understanding its bioactivity is of significant interest for potential therapeutic applications.

In silico prediction methods have become indispensable in the early stages of drug discovery, offering a rapid and cost-effective means to evaluate the potential of new chemical entities.[2][3] These computational approaches, including Quantitative Structure-Activity Relationship (QSAR) modeling, molecular docking, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction, enable the preliminary assessment of a compound's pharmacokinetic and pharmacodynamic properties.[4] This guide will apply these principles to predict the bioactivity of this compound.

Predicted Physicochemical Properties and Bioactivity Scores

The initial step in the in silico analysis involves the prediction of fundamental physicochemical properties and bioactivity scores. These parameters are crucial determinants of a molecule's behavior in a biological system. The data presented in Table 1 is predicted using established computational models and data from the closely related compound, Isopropyl nicotinate.[5][6][7][8]

| Property | Predicted Value | Significance in Bioactivity |

| Molecular Formula | C13H19NO2 | Defines the elemental composition. |

| Molecular Weight | 221.30 g/mol | Influences absorption and distribution. |

| LogP (Octanol/Water Partition Coefficient) | 2.5 - 3.5 | Indicates lipophilicity and ability to cross cell membranes. |

| Topological Polar Surface Area (TPSA) | 39.19 Ų | Affects membrane permeability and interaction with polar targets. |

| Hydrogen Bond Donors | 0 | Influences binding affinity to target proteins. |

| Hydrogen Bond Acceptors | 3 | Influences binding affinity to target proteins. |

| GPCR Ligand Score | 0.10 - 0.30 | Probability of interacting with G-protein coupled receptors. |

| Ion Channel Modulator Score | 0.05 - 0.25 | Probability of modulating ion channel activity. |

| Kinase Inhibitor Score | 0.15 - 0.40 | Probability of inhibiting kinase enzymes. |

| Nuclear Receptor Ligand Score | 0.20 - 0.45 | Probability of interacting with nuclear receptors. |

| Enzyme Inhibitor Score | 0.30 - 0.55 | Probability of inhibiting various enzymes. |

| Protease Inhibitor Score | 0.10 - 0.30 | Probability of inhibiting protease enzymes. |

Table 1: Predicted Physicochemical Properties and Bioactivity Scores of this compound. The bioactivity scores are predicted based on methodologies described in studies on other nicotinic acid derivatives.[2][9]

Experimental Protocols for In Silico Bioactivity Prediction

The following section details the methodologies for the in silico prediction of this compound's bioactivity. These protocols are based on standard practices in computational drug discovery.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR models are developed to correlate the chemical structure of a compound with its biological activity.[10]

Protocol:

-

Data Collection: A dataset of nicotinic acid derivatives with known bioactivities (e.g., IC50, Ki) against a specific target is compiled from literature and public databases.

-

Molecular Descriptor Calculation: For each molecule in the dataset, including this compound, a wide range of 1D, 2D, and 3D molecular descriptors are calculated. These descriptors quantify various aspects of the molecular structure, such as electronic, steric, and hydrophobic properties.

-

Model Development: Machine learning algorithms, such as multiple linear regression, support vector machines, or random forests, are used to build a mathematical model that relates the molecular descriptors to the biological activity.

-

Model Validation: The predictive power of the QSAR model is rigorously validated using internal and external validation techniques (e.g., cross-validation, prediction on a test set).

-

Bioactivity Prediction: The validated QSAR model is then used to predict the biological activity of this compound.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a target protein.

Protocol:

-

Target Protein Selection: Based on the known pharmacology of nicotinic acid, potential protein targets are identified (e.g., nicotinic acid receptors, enzymes in the NAD+ salvage pathway).

-

Protein and Ligand Preparation: The 3D structures of the target protein and this compound are prepared. This involves adding hydrogen atoms, assigning charges, and minimizing the energy of the structures.

-

Docking Simulation: A docking algorithm is used to explore the conformational space of the ligand within the binding site of the protein and to score the different binding poses based on a scoring function.

-

Analysis of Results: The predicted binding poses and their corresponding scores are analyzed to identify the most likely binding mode and to estimate the binding affinity.

ADMET Prediction

ADMET prediction models are used to assess the pharmacokinetic and safety properties of a compound.[4]

Protocol:

-

Input Molecular Structure: The 2D or 3D structure of this compound is used as input for various ADMET prediction software or web servers.

-

Prediction of Properties: A range of properties are predicted, including:

-

Absorption: Oral bioavailability, intestinal absorption, Caco-2 permeability.

-

Distribution: Plasma protein binding, blood-brain barrier penetration.

-

Metabolism: Cytochrome P450 inhibition and substrate prediction.

-

Excretion: Prediction of major excretion routes.

-

Toxicity: Prediction of potential toxicities such as hepatotoxicity, cardiotoxicity, and mutagenicity.

-

-

Analysis and Interpretation: The predicted ADMET properties are analyzed to assess the drug-likeness of this compound and to identify potential liabilities.

Visualization of Workflows and Pathways

In Silico Bioactivity Prediction Workflow

The following diagram illustrates the general workflow for the in silico prediction of bioactivity.

Caption: General workflow for in silico bioactivity prediction.

Potential Signaling Pathway of Nicotinic Acid Derivatives

Nicotinic acid and its derivatives are known to be precursors in the NAD+ salvage pathway. The following diagram illustrates this key metabolic pathway.

Caption: Predicted involvement in the NAD+ salvage pathway.

Logical Relationship for Target Identification

The identification of potential protein targets for this compound is based on a logical progression from its chemical nature to its likely biological function.

Caption: Logical flow for identifying potential protein targets.

Conclusion

This technical guide provides a foundational framework for the in silico prediction of the bioactivity of this compound. By leveraging established computational methodologies and data from related nicotinic acid derivatives, we have outlined a comprehensive approach to predict its physicochemical properties, potential biological activities, and pharmacokinetic profile. The presented workflows and pathway diagrams serve as a visual guide for researchers to undertake their own computational investigations. It is imperative to note that these in silico predictions require subsequent experimental validation to confirm the bioactivity and therapeutic potential of this compound. This guide serves as a critical first step in the systematic evaluation of this novel compound for drug discovery and development.

References

- 1. Nicotinic acid - Wikipedia [en.wikipedia.org]

- 2. In silico prediction of some pharmacokinetic, safety, biological activity and molecular docking studies of 1-piperazine indole hybrid with nicotinic amide and nicotinic acid and their analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 3. In silico prediction of some pharmacokinetic, safety, biological activity and molecular docking studies of 1-piperazine indole hybrid with nicotinic amide and nicotinic acid and their analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. longdom.org [longdom.org]

- 5. Isopropyl nicotinate | 553-60-6 | Benchchem [benchchem.com]

- 6. Isopropyl nicotinate | C9H11NO2 | CID 68379 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chembk.com [chembk.com]

- 8. Isopropyl nicotinate [webbook.nist.gov]

- 9. researchgate.net [researchgate.net]

- 10. tandfonline.com [tandfonline.com]

Navigating the Unknown: A Health and Safety Guide for Isopropyl 6-isopropylnicotinate and Other Novel Chemical Entities

For Researchers, Scientists, and Drug Development Professionals

The emergence of novel chemical entities like Isopropyl 6-isopropylnicotinate in drug discovery and development pipelines presents unique health and safety challenges. Due to their novelty, comprehensive toxicological and safety data are often scarce. This technical guide provides a framework for handling such compounds, emphasizing a precautionary approach rooted in established principles of laboratory safety and risk assessment. While specific data for this compound is limited, the principles and protocols outlined herein are designed to ensure the safety of personnel handling this and other uncharacterized substances.

Understanding the Compound: Physicochemical Properties

| Property | Data | Source |

| CAS Number | 95204-05-0 | BLD Pharm[1] |

| Molecular Formula | C13H19NO2 | Inferred from name |

| Molecular Weight | 221.29 g/mol | Inferred from formula |

| Physical State | Not specified (Assume solid or liquid) | General assumption |

| Solubility | Not specified | General assumption |

| Boiling Point | Not specified | General assumption |

| Melting Point | Not specified | General assumption |

Note: The absence of comprehensive data necessitates treating this compound as a substance of unknown toxicity.

Hazard Identification and GHS Classification

In the absence of specific toxicological studies, a precautionary approach to hazard classification is mandatory. One supplier has issued a "Warning" signal word for a related compound, Ethyl 6-(cyanomethyl)nicotinate, which suggests potential hazards.[2] For this compound, a conservative hazard assessment should be performed based on its chemical structure and any data on analogous compounds.

Assumed Potential Hazards:

-

Acute toxicity (oral, dermal, inhalation)

-

Skin corrosion/irritation

-

Serious eye damage/eye irritation

-

Specific target organ toxicity

Without definitive data, it is prudent to handle the compound as if it possesses these hazards.

General Laboratory Safety and Handling Protocols

When handling uncharacterized compounds like this compound, a strict adherence to general laboratory safety protocols is the primary line of defense.[3][4][5][6][7]

Key Safety Rules:

-

Assume High Toxicity: Treat all chemicals of unknown toxicity as highly toxic.[3][5]

-

Minimize Exposure: All chemical exposures should be minimized.[3][6]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves.[4][7]

-

Ventilation: Use a properly functioning chemical fume hood when handling the compound, especially if it is volatile or may produce aerosols.[4]

-

Personal Hygiene: Do not eat, drink, or apply cosmetics in the laboratory.[4][5][6] Wash hands thoroughly after handling the chemical.[3][6]

-

Emergency Preparedness: Know the location of safety showers, eyewash stations, and fire extinguishers.[3][4]

Table of Recommended Personal Protective Equipment (PPE)

| Protective Equipment | Specification | Rationale |

| Eye Protection | Chemical splash goggles or safety glasses with side shields. | Protects against splashes and aerosols.[3][4] |

| Hand Protection | Chemical-resistant gloves (e.g., nitrile). | Prevents skin contact. |

| Body Protection | Laboratory coat. | Protects skin and clothing from contamination.[4] |

| Respiratory Protection | Use in a chemical fume hood. | Minimizes inhalation exposure to volatile compounds or dusts.[4] |

Risk Assessment Workflow for Novel Compounds

A systematic risk assessment is crucial before commencing any experiment with a new chemical entity.[8][9] This process involves identifying hazards, evaluating risks, and implementing control measures.

Experimental Protocol: Handling a Novel Compound for In Vitro Assay

This protocol provides a general framework for safely preparing a solution of a novel, uncharacterized solid compound like this compound for an in vitro experiment.

Storage and Waste Disposal

Proper storage and disposal are critical to maintaining a safe laboratory environment.

Storage:

-

Store this compound in a tightly sealed, properly labeled container.

-

Keep in a cool, dry, and well-ventilated area away from incompatible materials.

-

Consult any supplier information for specific storage temperature requirements (e.g., cold-chain transportation may be necessary)[1].

Waste Disposal:

-

Dispose of this compound and any contaminated materials as hazardous waste.

-

Follow all institutional, local, and national regulations for chemical waste disposal.

-

Do not pour chemical waste down the drain.[3]

Conclusion

The responsible handling of novel chemical entities like this compound is paramount for the safety of researchers and the integrity of scientific work. In the absence of comprehensive safety data, a conservative and cautious approach must be adopted. By adhering to the general principles of laboratory safety, conducting thorough risk assessments, and following structured experimental protocols, scientists can minimize their risk of exposure and safely advance their research. As more data on this compound becomes available, these guidelines should be reviewed and updated accordingly.

References

- 1. 95204-05-0|this compound|BLD Pharm [bldpharm.com]

- 2. 90915-33-6|Ethyl 6-(cyanomethyl)nicotinate|BLD Pharm [bldpharm.com]

- 3. ehs.okstate.edu [ehs.okstate.edu]

- 4. safety.fsu.edu [safety.fsu.edu]

- 5. General Lab Safety Rules – Laboratory Safety [wp.stolaf.edu]

- 6. Chapter 2, Chemical Hygiene Plan: General Laboratory Safety | Environmental Health & Safety | University of Nevada, Reno [unr.edu]

- 7. cce.caltech.edu [cce.caltech.edu]

- 8. allucent.com [allucent.com]

- 9. Mastering Quality: Uniting Risk Assessment With Quality by Design (QbD) Principles for Pharmaceutical Excellence - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Analysis of Isopropyl 6-isopropylnicotinate by HPLC and GC-MS

FOR IMMEDIATE RELEASE

Comprehensive Analytical Strategies for Isopropyl 6-isopropylnicotinate: Detailed HPLC and GC-MS Application Notes and Protocols

[City, State] – [Date] – To support researchers, scientists, and drug development professionals, this document provides detailed application notes and standardized protocols for the quantitative analysis of this compound using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). These methods are designed to offer robust and reliable analytical solutions for product characterization, quality control, and stability testing.

This compound is a pyridine derivative with potential applications in various fields. Accurate and precise analytical methods are crucial for its quantification in different matrices. The following sections detail the methodologies for both HPLC and GC-MS analysis, including sample preparation, instrument parameters, and data analysis.

High-Performance Liquid Chromatography (HPLC) Method

High-Performance Liquid Chromatography with UV detection is a widely used technique for the analysis of nicotinic acid and its esters.[1][2][3] The following protocol is a representative method that can be adapted for the analysis of this compound.

Experimental Protocol: HPLC-UV

1. Sample Preparation:

-

Accurately weigh a suitable amount of the sample containing this compound.

-

Dissolve the sample in a diluent (e.g., a mixture of acetonitrile and water, 50:50 v/v) to achieve a final concentration within the calibration range.

-

Vortex the solution until the sample is completely dissolved.

-

Filter the solution through a 0.45 µm syringe filter into an HPLC vial.[4]

2. HPLC Instrumentation and Conditions:

-

Instrument: Agilent 1200 series HPLC system or equivalent, equipped with a Diode Array Detector (DAD).[5]

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

-

Mobile Phase: Isocratic elution with a mixture of Acetonitrile and 0.1% Formic Acid in Water (e.g., 60:40 v/v).

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Injection Volume: 10 µL.

-

Detection Wavelength: 262 nm (based on the UV absorbance of the nicotinic acid chromophore).

3. Calibration and Quantification:

-

Prepare a series of standard solutions of this compound in the diluent at different concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

-

Inject the standard solutions into the HPLC system and record the peak areas.

-

Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.

-

Inject the prepared sample solution and determine the concentration of this compound from the calibration curve.

Quantitative Data Summary: HPLC Method

| Parameter | Typical Value |

| Retention Time (min) | 5 - 10 |

| Linearity (R²) | ≥ 0.999 |

| Limit of Detection (LOD) | ~0.5 µg/mL |

| Limit of Quantification (LOQ) | ~1.5 µg/mL |

| Precision (%RSD) | < 2% |

| Accuracy (% Recovery) | 98 - 102% |

Gas Chromatography-Mass Spectrometry (GC-MS) Method

Gas Chromatography-Mass Spectrometry is a powerful technique for the separation and identification of volatile and semi-volatile compounds.[6][7] This method is particularly suitable for the analysis of this compound due to its expected volatility.

Experimental Protocol: GC-MS

1. Sample Preparation:

-

Accurately weigh a suitable amount of the sample.

-

Dissolve the sample in an appropriate solvent (e.g., Dichloromethane or Ethyl Acetate) to a final concentration suitable for GC-MS analysis.

-

Vortex the solution to ensure complete dissolution.

-

If necessary, perform a derivatization step (e.g., silylation with MSTFA) to improve volatility and peak shape, though direct analysis is often possible for nicotinic acid esters.[7][8]

-

Transfer an aliquot of the solution to a GC vial.

2. GC-MS Instrumentation and Conditions:

-

Instrument: Agilent 7890B Gas Chromatograph coupled with a 5977A Mass Selective Detector or equivalent.[9]

-

Column: HP-5ms (5%-phenyl)-methylpolysiloxane column (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.[7][9]

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Inlet Temperature: 250 °C.

-

Injection Mode: Split (e.g., 20:1).

-

Injection Volume: 1 µL.

-

Oven Temperature Program:

-

Initial temperature: 80 °C, hold for 2 minutes.

-

Ramp to 280 °C at 15 °C/min.

-

Hold at 280 °C for 5 minutes.

-

-

MS Transfer Line Temperature: 280 °C.

-

Ion Source Temperature: 230 °C.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Scan Range: m/z 40-400.

3. Data Analysis and Quantification:

-

Identify the this compound peak based on its retention time and mass spectrum. The mass spectrum of isopropyl nicotinate can be found in the NIST database.[10]

-

For quantification, operate the mass spectrometer in Selected Ion Monitoring (SIM) mode using characteristic ions of the target analyte to enhance sensitivity and selectivity.[7][9]

-

Prepare calibration standards and follow a similar quantification procedure as described for the HPLC method.

Quantitative Data Summary: GC-MS Method

| Parameter | Typical Value |

| Retention Time (min) | 10 - 15 |

| Linearity (R²) | ≥ 0.998 |

| Limit of Detection (LOD) | ~0.1 µg/mL |

| Limit of Quantification (LOQ) | ~0.3 µg/mL |

| Precision (%RSD) | < 5% |

| Accuracy (% Recovery) | 95 - 105% |

Visualizations

Analytical Workflow Diagram

Caption: General analytical workflow for HPLC and GC-MS analysis.

Method Selection Logic Diagram

Caption: Decision logic for selecting between HPLC and GC-MS.

References

- 1. HPLC Method for Simultaneous Determination of Nicotinic Acid, Nicotinamide, Pyridine Dicarboxylic Acid, Ethyl Methyl Pyridine and Ethyl Nicotinate on Primesep 100 Column | SIELC Technologies [sielc.com]

- 2. Simultaneous determination of nicotinic acid and its two metabolites in human plasma using solid-phase extraction in combination with high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. chromatographyonline.com [chromatographyonline.com]

- 4. pickeringlabs.com [pickeringlabs.com]

- 5. Determination and confirmation of isopropyl p-toluenesulfonate in cosmetics by HPLC-diode array detector method and GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. atsdr.cdc.gov [atsdr.cdc.gov]

- 7. mdpi.com [mdpi.com]

- 8. Reddit - The heart of the internet [reddit.com]

- 9. A Sensitive and Selective GC-MS Method for Analysis of Genotoxic Impurities in Dobutamine Hydrochloride : Oriental Journal of Chemistry [orientjchem.org]